molecular formula C8H13NO2 B13149002 exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B13149002
M. Wt: 155.19 g/mol
InChI Key: LVBCACDXSOCLCG-RNFRBKRXSA-N
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Description

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This reaction, mediated by Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene, yields the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (MCPBA)

    Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents under controlled conditions

Major Products Formed

Scientific Research Applications

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to participate in various chemical reactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

LVBCACDXSOCLCG-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN2CC[C@@H]1C2

Canonical SMILES

COC(=O)C1CN2CCC1C2

Origin of Product

United States

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